
Spectroscopic Profile of (2-
(cyclopentyloxy)phenyl)boronic acid: A

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(2-(Cyclopentyloxy)phenyl)boronic

acid

Cat. No.: B597432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for (2-(cyclopentyloxy)phenyl)boronic acid. This compound, with

the chemical formula C₁₁H₁₅BO₃ and a molecular weight of 206.05 g/mol , is a valuable

building block in organic synthesis, particularly in Suzuki coupling reactions.[1] Its structural

features, including the boronic acid moiety and the cyclopentyloxy group, make it a compound

of interest in medicinal chemistry and materials science.[1]

Spectroscopic Data
Due to the limited availability of directly published experimental spectra for (2-
(cyclopentyloxy)phenyl)boronic acid, the following tables summarize expected and

representative spectroscopic data based on the analysis of closely related analogs and general

principles of spectroscopic interpretation for phenylboronic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.9 d 1H
Ar-H (ortho to -

B(OH)₂)

~7.3 - 7.5 m 2H Ar-H

~6.9 - 7.0 d 1H
Ar-H (ortho to -

OC₅H₉)

~4.8 - 4.9 m 1H O-CH (cyclopentyloxy)

~8.0 - 9.0 br s 2H B(OH)₂

~1.8 - 2.0 m 2H Cyclopentyl-CH₂

~1.5 - 1.7 m 6H Cyclopentyl-CH₂

Note: Predicted chemical shifts are based on analogous structures and may vary depending on

the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~160 C-O (aromatic)

~135 C-B (aromatic)

~130 - 132 Ar-CH

~120 - 125 Ar-CH

~115 - 118 Ar-CH

~80 O-CH (cyclopentyloxy)

~32 Cyclopentyl-CH₂

~24 Cyclopentyl-CH₂
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Note: The carbon atom attached to the boron may not always be observed due to quadrupolar

relaxation.

Table 3: Mass Spectrometry Data
m/z Ion

206.11 [M]⁺ (Calculated for C₁₁H₁₅¹¹BO₃)

205.10 [M-H]⁻

188.10 [M-H₂O]⁺

138.06 [M - C₅H₉O]⁺

Note: Boronic acids are known to undergo dehydration to form boroxines, which may be

observed in the mass spectrum. The isotopic pattern of boron (¹⁰B and ¹¹B) should also be

considered.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for (2-
(cyclopentyloxy)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of (2-(cyclopentyloxy)phenyl)boronic acid in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Sequence: Standard single-pulse experiment.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Spectral Width: 0-200 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peaks.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.[2]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):
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Chromatography:

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a

common choice.

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry:

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes

should be attempted to determine the optimal ionization.

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

Scan Range: m/z 50-500.

Data Analysis: Extract the mass-to-charge ratio of the parent ion and any significant

fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of (2-(cyclopentyloxy)phenyl)boronic acid.
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Caption: Workflow for the spectroscopic analysis of (2-(cyclopentyloxy)phenyl)boronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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